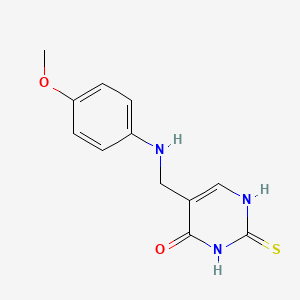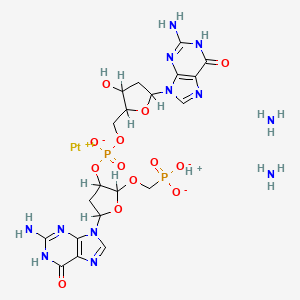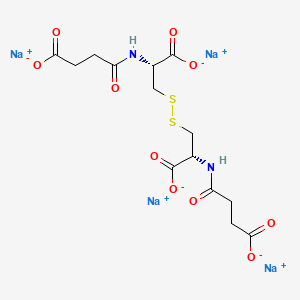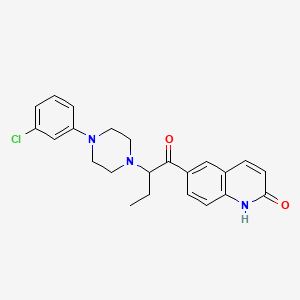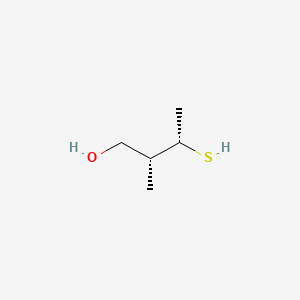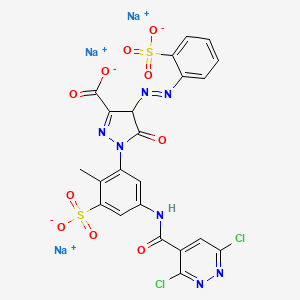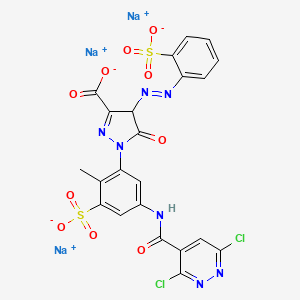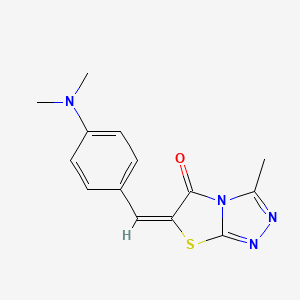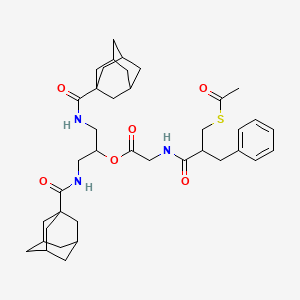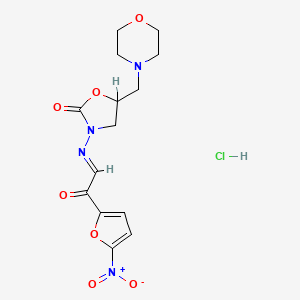
5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a morpholine ring, a nitrofuran moiety, and an oxazolidinone core, making it a unique structure with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride typically involves multiple steps. The initial step often includes the formation of the oxazolidinone ring, followed by the introduction of the nitrofuran moiety. The morpholine group is then added through a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.
科学的研究の応用
5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties, particularly in treating infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride involves its interaction with specific molecular targets. The nitrofuran moiety is known to generate reactive oxygen species, leading to oxidative stress in microbial cells. This oxidative damage disrupts essential cellular processes, resulting in antimicrobial activity. The compound may also inhibit specific enzymes or proteins, further contributing to its biological effects.
類似化合物との比較
Similar Compounds
Nitrofurantoin: A well-known antimicrobial agent with a similar nitrofuran structure.
Oxazolidinone derivatives: Compounds like linezolid, which are used as antibiotics.
Uniqueness
5-(Morpholinomethyl)-3-(((5-nitro-2-furoyl)methylene)amino)-2-oxazolidinone hydrochloride is unique due to its combination of a morpholine ring, nitrofuran moiety, and oxazolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
97158-93-5 |
|---|---|
分子式 |
C14H17ClN4O7 |
分子量 |
388.76 g/mol |
IUPAC名 |
5-(morpholin-4-ylmethyl)-3-[(E)-[2-(5-nitrofuran-2-yl)-2-oxoethylidene]amino]-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C14H16N4O7.ClH/c19-11(12-1-2-13(25-12)18(21)22)7-15-17-9-10(24-14(17)20)8-16-3-5-23-6-4-16;/h1-2,7,10H,3-6,8-9H2;1H/b15-7+; |
InChIキー |
XYSCEBUGXOVASH-HAZZGOGXSA-N |
異性体SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C(=O)C3=CC=C(O3)[N+](=O)[O-].Cl |
正規SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC(=O)C3=CC=C(O3)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


